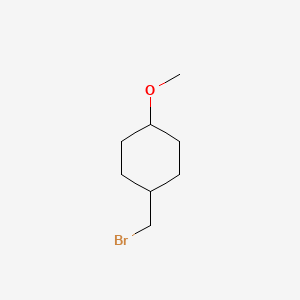

1-(Bromomethyl)-4-methoxycyclohexane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(bromomethyl)-4-methoxycyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15BrO/c1-10-8-4-2-7(6-9)3-5-8/h7-8H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCOPXSOJPYCLOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCC(CC1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80617175 | |

| Record name | 1-(Bromomethyl)-4-methoxycyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80617175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141604-51-5 | |

| Record name | 1-(Bromomethyl)-4-methoxycyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80617175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-(Bromomethyl)-4-methoxycyclohexane (CAS 141604-51-5)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 1-(Bromomethyl)-4-methoxycyclohexane, a valuable bifunctional building block for organic synthesis and medicinal chemistry. We will delve into its chemical properties, synthesis, characterization, reactivity, and potential applications in drug discovery, with a focus on the underlying scientific principles that guide its use in a research setting.

Core Molecular Attributes and Physicochemical Properties

This compound is a disubstituted cyclohexane containing a reactive bromomethyl group and a methoxy ether. This combination of a reactive handle for nucleophilic substitution and a group that can influence physicochemical properties makes it an attractive intermediate for the synthesis of more complex molecules.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 141604-51-5 | - |

| Molecular Formula | C₈H₁₅BrO | - |

| Molecular Weight | 207.11 g/mol | - |

| Appearance | Predicted: Colorless to pale yellow liquid | - |

| Boiling Point | Predicted: Approx. 220-240 °C at 760 mmHg | General boiling point trends for similar compounds |

| Solubility | Soluble in common organic solvents (e.g., dichloromethane, diethyl ether, ethyl acetate) | General solubility of alkyl halides |

Synthesis and Purification: A Tale of Two Protocols

The most direct and logical synthetic route to this compound is the bromination of its corresponding alcohol, (4-methoxycyclohexyl)methanol. The choice of brominating agent is critical and depends on the desired reaction conditions and sensitivity of other functional groups. We present two robust, field-proven protocols.

Rationale for Synthetic Approach

The conversion of a primary alcohol to a primary alkyl bromide is a fundamental transformation in organic synthesis. The hydroxyl group is a poor leaving group, so it must first be converted into a more reactive intermediate. Both phosphorus tribromide (PBr₃) and the Appel reaction (CBr₄/PPh₃) achieve this efficiently, proceeding via an Sₙ2 mechanism, which is ideal for primary alcohols to avoid carbocation rearrangements.

Diagram: General Synthesis Pathway

Caption: General synthetic route from the precursor alcohol.

Protocol 1: Bromination with Phosphorus Tribromide (PBr₃)

This is a classic and cost-effective method. The reaction is typically performed in an inert solvent and at low temperatures to control its exothermic nature.

Step-by-Step Methodology:

-

Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add (4-methoxycyclohexyl)methanol (1.0 eq) and anhydrous diethyl ether or dichloromethane (approx. 0.2 M).

-

Cooling: Cool the solution to 0 °C in an ice-water bath.

-

Reagent Addition: Add phosphorus tribromide (PBr₃, approx. 0.4 eq) dropwise via the dropping funnel over 30 minutes. A slight excess is often used to ensure complete conversion. The reaction is exothermic, and slow addition is crucial to maintain the temperature below 5-10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the starting material is consumed, carefully quench the reaction by slowly pouring it over crushed ice.

-

Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to neutralize any remaining acid) and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by vacuum distillation or flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to obtain pure this compound.

Protocol 2: The Appel Reaction (CBr₄ and PPh₃)

The Appel reaction is a milder alternative to PBr₃ and is often preferred for substrates with sensitive functional groups. It proceeds with a high degree of inversion of stereochemistry.

Step-by-Step Methodology:

-

Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add carbon tetrabromide (CBr₄, 1.2 eq) and an anhydrous solvent like dichloromethane.

-

Alcohol Addition: Add (4-methoxycyclohexyl)methanol (1.0 eq) to the solution.

-

Cooling: Cool the mixture to 0 °C in an ice-water bath.

-

Reagent Addition: Slowly add triphenylphosphine (PPh₃, 1.2 eq) portion-wise, keeping the internal temperature below 10 °C. The reaction is often accompanied by a color change.

-

Reaction: After the addition, allow the mixture to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

-

Workup: Once the reaction is complete, concentrate the mixture under reduced pressure. The crude product will contain triphenylphosphine oxide as a major byproduct.

-

Purification: Add a non-polar solvent like hexane to the crude residue and stir. The triphenylphosphine oxide will precipitate. Filter off the solid and wash with cold hexane. Concentrate the filtrate. Further purification can be achieved by flash column chromatography on silica gel.

Analytical Characterization: A Predictive Approach

As of the writing of this guide, published experimental spectroscopic data for this compound is scarce. However, we can confidently predict the key spectral features based on the well-characterized and structurally similar compound, bromomethylcyclohexane, and the known effects of a 4-methoxy substituent.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Features | Rationale |

| ¹H NMR | δ (ppm): ~3.3-3.5 (d, 2H, -CH₂Br)~3.2-3.3 (s, 3H, -OCH₃)~3.1-3.2 (m, 1H, -CH-O-)~1.0-2.2 (m, 9H, cyclohexane ring protons) | The bromomethyl protons are deshielded by the electronegative bromine atom. The methoxy protons will appear as a sharp singlet. The proton on the carbon bearing the methoxy group will be deshielded. The remaining cyclohexane protons will be in the aliphatic region. |

| ¹³C NMR | δ (ppm): ~78-80 (-CH-O-)~55-57 (-OCH₃)~38-40 (-CH₂Br)~28-35 (cyclohexane ring carbons) | The carbon attached to the oxygen of the methoxy group will be the most downfield of the sp³ carbons. The methoxy carbon itself has a characteristic shift. The bromomethyl carbon is also deshielded. The other ring carbons will appear in the typical aliphatic range. |

| Mass Spec. (EI) | M⁺, [M+2]⁺: Characteristic isotopic pattern for bromine (approx. 1:1 ratio) at m/z 206 and 208. Fragmentation: Loss of Br• (m/z 127), loss of OCH₃• (m/z 175/177), loss of CH₂Br• (m/z 113). | The presence of a single bromine atom will result in two molecular ion peaks of nearly equal intensity, separated by 2 m/z units.[1] Common fragmentation pathways for alkyl halides and ethers are expected. |

| IR | ν (cm⁻¹): ~2850-2950 (C-H stretch, aliphatic)~1080-1150 (C-O stretch, ether)~600-700 (C-Br stretch) | The spectrum will be dominated by strong C-H stretching bands. A prominent C-O stretching band will confirm the presence of the ether, and a weaker C-Br stretch will be present in the fingerprint region. |

Reactivity and Synthetic Utility

This compound is a versatile building block primarily due to the reactivity of the C-Br bond.

Nucleophilic Substitution Reactions (Sₙ2)

As a primary alkyl halide, it is an excellent substrate for Sₙ2 reactions with a wide range of nucleophiles. This allows for the introduction of the 4-methoxycyclohexylmethyl moiety into various molecular scaffolds.

Diagram: Sₙ2 Reactivity

Caption: General scheme for Sₙ2 reactions.

Causality in Experimental Choices:

-

Solvent: Polar aprotic solvents (e.g., DMF, DMSO, acetone) are ideal as they solvate the cation of the nucleophilic salt but not the nucleophile itself, thus enhancing its reactivity.

-

Nucleophile: Strong, non-bulky nucleophiles favor the Sₙ2 pathway.

-

Temperature: Moderate temperatures are usually sufficient. Higher temperatures can promote the competing elimination reaction.

Elimination Reactions (E2)

With strong, sterically hindered bases, this compound can undergo E2 elimination to form 1-methylene-4-methoxycyclohexane.

Causality in Experimental Choices:

-

Base: Strong, bulky bases like potassium tert-butoxide (t-BuOK) are used to favor proton abstraction over nucleophilic attack.

-

Solvent: The corresponding alcohol of the base (e.g., tert-butanol for t-BuOK) is often used as the solvent.

-

Temperature: Higher temperatures generally favor elimination over substitution.

Cis/Trans Isomerism and Conformational Analysis

The 1,4-disubstituted cyclohexane ring exists predominantly in a chair conformation to minimize steric and torsional strain.[2]

-

Trans Isomer: The thermodynamically more stable isomer will have both the bromomethyl and the methoxy groups in the equatorial positions, minimizing 1,3-diaxial interactions.

-

Cis Isomer: This isomer will have one group in an axial position and the other in an equatorial position. The bulkier bromomethyl group will preferentially occupy the equatorial position to minimize steric strain.[3]

The stereochemistry of the starting material, (4-methoxycyclohexyl)methanol, will determine the cis/trans ratio of the product, as the Sₙ2 bromination reactions proceed with inversion of configuration at the carbon center if it were chiral (which it is not in this case, but the principle applies to the relative orientation of the substituents).

Applications in Drug Discovery and Medicinal Chemistry

While there are no prominent drugs directly containing the this compound fragment, its value lies in its potential as a versatile building block. The 4-methoxycyclohexyl moiety is a common motif in bioactive molecules.[4]

Strategic Value:

-

Modulation of Physicochemical Properties: The methoxy group can improve metabolic stability and fine-tune lipophilicity and solubility, which are critical parameters in drug design.[4][5] The cyclohexane ring serves as a non-planar, rigid scaffold that can orient functional groups in specific vectors for optimal receptor binding.

-

Scaffold Hopping and Analogue Synthesis: This building block can be used to replace other cyclic systems (e.g., phenyl rings) in known drugs to explore new chemical space, potentially leading to improved properties or novel intellectual property. The bromomethyl group allows for the straightforward attachment of this scaffold to amines, phenols, thiols, and other nucleophilic groups commonly found in drug molecules.

-

Example of a Relevant Scaffold: The immunosuppressant drug Sirolimus (Rapamycin) contains a 4-hydroxy-3-methoxycyclohexyl group, highlighting the utility of substituted cyclohexanes in complex, biologically active natural products.[6] By providing a reactive handle, this compound allows for the synthetic incorporation of a similar valuable scaffold.

Diagram: Application in Medicinal Chemistry

Caption: Use as a building block in drug discovery.

Safety and Handling

Based on GHS classifications for similar alkyl halides, this compound should be handled with care.

-

Hazards: Expected to be a skin and eye irritant. May cause respiratory irritation. It is a combustible liquid.

-

Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Keep away from heat and open flames.

Conclusion

This compound is a valuable and versatile chemical intermediate. Its synthesis is straightforward from the corresponding alcohol, and its reactivity is dominated by the primary alkyl bromide, making it an excellent substrate for introducing the 4-methoxycyclohexylmethyl scaffold into a variety of molecules. While direct applications in marketed drugs are not established, its potential in medicinal chemistry for the synthesis of new chemical entities with modulated physicochemical and biological properties is significant. This guide provides the foundational knowledge for researchers to confidently synthesize, characterize, and utilize this compound in their research endeavors.

References

-

PubChem. (n.d.). Bromomethylcyclohexane. National Center for Biotechnology Information. Retrieved from [Link]

- Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364.

-

YouTube. (2023). Bromo pattern in Mass Spectrometry. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 4.8: Conformations of Disubstituted Cyclohexanes. Retrieved from [Link]

-

Cyclic Stereochemistry (PART-7, PPT-7) Conformation-VII. (n.d.). Conformational Analysis of 1,4-Disubstituted Cyclohexanes. Retrieved from [Link]

-

Wikipedia. (n.d.). Sirolimus. Retrieved from [Link]

-

ResearchGate. (n.d.). The role of the methoxy group in approved drugs | Request PDF. Retrieved from [Link]

Sources

1-(Bromomethyl)-4-methoxycyclohexane synthesis route

An In-depth Technical Guide to the Synthesis of 1-(Bromomethyl)-4-methoxycyclohexane

Abstract

This technical guide provides a comprehensive overview of a robust and well-documented synthetic route to this compound, a valuable bifunctional building block for pharmaceutical and materials science research. The synthesis is approached via a logical two-step sequence, commencing with the preparation of the key intermediate, (4-methoxycyclohexyl)methanol, followed by its conversion to the target compound. This document emphasizes the underlying chemical principles, provides detailed experimental protocols, and addresses critical aspects such as stereochemistry, purification, and safety. The methodologies are grounded in established chemical literature to ensure scientific integrity and reproducibility for researchers, scientists, and drug development professionals.

Introduction and Strategic Overview

This compound is a disubstituted cyclohexane derivative featuring two distinct reactive sites: a nucleophilic methoxy group and an electrophilic bromomethyl group. This orthogonal reactivity makes it a versatile intermediate for constructing more complex molecular architectures. The cyclohexane scaffold, existing as both cis and trans diastereomers, offers a three-dimensional framework that is central to the design of many biologically active molecules.

The synthesis of this target molecule is most effectively achieved through a convergent strategy that builds upon a pre-formed cyclohexane ring. Our retrosynthetic analysis identifies (4-methoxycyclohexyl)methanol as the pivotal immediate precursor. This simplifies the overall synthesis into two primary stages:

-

Formation of the Ether Linkage : Synthesis of (4-methoxycyclohexyl)methanol from a suitable starting material.

-

Halogenation : Conversion of the primary alcohol in (4-methoxycyclohexyl)methanol to the corresponding alkyl bromide.

This guide will detail a primary synthetic pathway, offering in-depth mechanistic explanations and actionable protocols for laboratory execution.

Overall Synthetic Pathway

The logical flow from a commercially available starting material to the final product is illustrated below. The synthesis begins with the reduction of a readily available carboxylic acid to form a primary alcohol, which is then subjected to bromination.

Caption: High-level overview of the two-stage synthesis route.

Synthesis of the Key Intermediate: (4-methoxycyclohexyl)methanol

The cornerstone of this synthesis is the efficient preparation of (4-methoxycyclohexyl)methanol. While this compound can be prepared via multiple routes, one of the most direct methods involves the reduction of 4-methoxycyclohexanecarboxylic acid or its corresponding esters. This precursor is often synthesized through the hydrogenation of p-anisic acid.

Causality of Reagent Selection: The Reduction Step

The conversion of a carboxylic acid to a primary alcohol requires a potent reducing agent.

-

Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation. Unlike milder agents such as sodium borohydride (NaBH₄), which are generally ineffective for reducing carboxylic acids, LiAlH₄ is a powerful source of hydride ions (H⁻) capable of reducing the highly oxidized carbonyl carbon of the acid.

-

Mechanism : The reaction proceeds via the formation of a lithium carboxylate salt, followed by successive hydride transfers from the [AlH₄]⁻ complex to the carbonyl carbon. The resulting aluminum alkoxide intermediate is then hydrolyzed during the aqueous work-up to liberate the primary alcohol.

Experimental Protocol: Reduction of 4-Methoxycyclohexanecarboxylic Acid

Disclaimer: This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale. All procedures must be conducted by trained personnel in a suitable fume hood with appropriate personal protective equipment (PPE).

-

Reaction Setup : A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with a suspension of lithium aluminum hydride (1.2 eq.) in anhydrous tetrahydrofuran (THF).

-

Addition of Substrate : A solution of 4-methoxycyclohexanecarboxylic acid (1.0 eq., as a mixture of cis/trans isomers) in anhydrous THF is added dropwise to the stirred LiAlH₄ suspension at 0 °C. The addition rate should be controlled to manage the exothermic reaction and hydrogen gas evolution.

-

Reaction : After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-6 hours, or until thin-layer chromatography (TLC) analysis indicates complete consumption of the starting material.

-

Quenching : The reaction is carefully cooled in an ice bath. The excess LiAlH₄ is quenched by the sequential, dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and finally more water (Fieser workup). This procedure is critical for safely decomposing the reactive hydride and precipitating manageable aluminum salts.

-

Work-up and Isolation : The resulting white precipitate is removed by filtration, and the filter cake is washed thoroughly with THF or ethyl acetate. The combined organic filtrates are dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield crude (4-methoxycyclohexyl)methanol.

-

Purification : The crude product can be purified by vacuum distillation or flash column chromatography on silica gel to afford the pure alcohol.

Halogenation: From Alcohol to Alkyl Bromide

The final step in the sequence is the conversion of the primary hydroxyl group of (4-methoxycyclohexyl)methanol into a bromomethyl group. This transformation is a standard functional group interconversion, for which several reliable methods exist. We will focus on two of the most common and effective reagents: phosphorus tribromide (PBr₃) and concentrated hydrobromic acid (HBr).

Method 1: Bromination with Phosphorus Tribromide (PBr₃)

This method is highly effective for converting primary and secondary alcohols to alkyl bromides and typically proceeds with high yields.

-

Mechanistic Insight : The reaction follows an S_N2 pathway. The lone pair of electrons on the alcohol's oxygen atom attacks a phosphorus atom of PBr₃, displacing a bromide ion. This forms a protonated phosphite ester, which is an excellent leaving group. The previously displaced bromide ion then acts as a nucleophile, attacking the carbon atom bearing the activated oxygen group in a backside attack, leading to inversion of configuration (though this is not relevant for an achiral primary carbon). This mechanism is analogous to the bromination of other primary alcohols.[1]

Caption: Simplified mechanism for alcohol bromination using PBr₃.

Method 2: Bromination with Hydrobromic Acid (HBr)

Using concentrated HBr is a more atom-economical alternative, though it may require harsher conditions.

-

Mechanistic Insight : For a primary alcohol, the reaction also proceeds via an S_N2 mechanism. The first step is the protonation of the hydroxyl group by the strong acid (HBr) to form an oxonium ion (-OH₂⁺). This converts the poor leaving group (⁻OH) into a very good leaving group (H₂O). The bromide ion (Br⁻) then acts as the nucleophile, attacking the primary carbon and displacing water. This approach is well-documented for converting diols like 1,4-cyclohexanedimethanol into their corresponding bromomethyl derivatives.[2]

Comparative Analysis of Bromination Methods

| Parameter | Phosphorus Tribromide (PBr₃) | Hydrobromic Acid (HBr) |

| Reaction Conditions | Mild; typically 0 °C to room temperature. | Harsher; often requires heating. |

| Reaction Time | Generally shorter (1-3 hours). | Can be longer (8-12 hours).[2] |

| Mechanism | S_N2 | S_N2 (for primary alcohols) |

| Byproducts | Phosphorous acid (H₃PO₃) | Water |

| Advantages | High yields, clean reaction for primary alcohols. | Lower cost, more atom-economical. |

| Disadvantages | Corrosive, moisture-sensitive, stoichiometric phosphorus waste. | Can be slower, may require higher temperatures that could promote side reactions. |

Detailed Experimental Protocol (PBr₃ Method)

This protocol outlines the synthesis of this compound from (4-methoxycyclohexyl)methanol using PBr₃.

-

Reaction Setup : A dry, round-bottom flask is charged with (4-methoxycyclohexyl)methanol (1.0 eq.) and a suitable anhydrous solvent such as toluene or diethyl ether under a nitrogen atmosphere. The flask is cooled to 0 °C in an ice bath.

-

Reagent Addition : Phosphorus tribromide (0.4 eq.) is added dropwise to the stirred solution. A small amount of pyridine may be added to neutralize the HBr byproduct.[1]

-

Reaction Monitoring : The mixture is stirred at 0 °C for one hour and then allowed to warm to room temperature. The reaction is monitored by TLC until the starting alcohol is consumed (typically 1-3 hours).

-

Quenching and Work-up : The reaction mixture is slowly poured into ice-water to quench the excess PBr₃. The organic layer is separated.

-

Purification : The organic layer is washed sequentially with a saturated sodium bicarbonate (NaHCO₃) solution, water, and brine. It is then dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is evaporated under reduced pressure.

-

Final Purification : The resulting crude oil is purified by vacuum distillation to yield this compound as a clear liquid.

Stereochemical Considerations

The 1,4-disubstituted cyclohexane ring of the target molecule can exist as two distinct diastereomers: cis and trans.

-

trans isomer : The two substituents (methoxy and bromomethyl) are on opposite sides of the ring, with one in an equatorial position and the other also equatorial in the most stable chair conformation. The trans isomer is generally the more thermodynamically stable of the two.[2]

-

cis isomer : The substituents are on the same side of the ring, resulting in one equatorial and one axial substituent in the most stable chair conformation.

The stereochemical outcome of the synthesis is determined by the stereochemistry of the starting material. The two reaction steps described (reduction and bromination) occur at the exocyclic carbonyl and methylene groups, respectively, and do not affect the stereocenters on the cyclohexane ring itself. Therefore, if the synthesis begins with trans-4-methoxycyclohexanecarboxylic acid, the final product will be trans-1-(Bromomethyl)-4-methoxycyclohexane. If a mixture of isomers is used as the starting material, a corresponding mixture of isomers will be obtained in the final product.[3] The separation of these isomers can often be achieved by fractional distillation or preparative chromatography.

Product Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : Will show characteristic signals for the methoxy group (-OCH₃) around 3.3 ppm, the bromomethyl protons (-CH₂Br) as a doublet around 3.2-3.4 ppm, and complex multiplets for the cyclohexane ring protons. The coupling constants of the ring protons can help in determining the cis/trans configuration.[4]

-

¹³C NMR : Will show distinct signals for the carbons of the methoxy group, the bromomethyl group, and the cyclohexane ring.

-

-

Mass Spectrometry (MS) : The mass spectrum will display a characteristic molecular ion peak (M⁺) cluster with a 1:1 ratio for the two isotopes of bromine (⁷⁹Br and ⁸¹Br), confirming the presence of a single bromine atom.

-

Infrared (IR) Spectroscopy : Key absorption bands will include C-H stretching for the alkane and methoxy groups, a strong C-O ether stretch (around 1100 cm⁻¹), and a C-Br stretch in the fingerprint region (around 600-700 cm⁻¹).

Safety and Handling

All chemicals used in this synthesis are hazardous and must be handled with extreme care.

-

Lithium Aluminum Hydride (LiAlH₄) : Highly reactive and pyrophoric. Reacts violently with water to produce flammable hydrogen gas. Must be handled under an inert atmosphere.

-

Phosphorus Tribromide (PBr₃) : Highly corrosive and toxic. Reacts with water to release HBr gas. Work must be conducted in a well-ventilated fume hood.

-

Hydrobromic Acid (HBr) : Acutely toxic and causes severe skin burns and eye damage.

-

Organic Solvents (THF, Toluene, Ether) : Flammable and should be handled away from ignition sources.

-

Brominated Organic Compounds : Alkyl bromides are alkylating agents and should be treated as potentially toxic and carcinogenic.

Always consult the Safety Data Sheet (SDS) for each chemical before use and wear appropriate PPE, including safety goggles, gloves, and a lab coat.

References

- Munday, L. (1961). The configuration of the 1-amino-1-cyanocycloalkanes. Journal of the Chemical Society, 4372-4379.

- Journal of Chemical and Pharmaceutical Sciences. (n.d.). Synthesis and evaluation of resveratrol for anticancer activity. J. Chem. Pharm. Sci.

- PubChem. (n.d.). (4-(Bromomethyl)cyclohexyl)methanol.

- Google Patents. (n.d.). WO2021107047A1 - Method for producing 4-(aminomethyl)cyclohexane carboxylic acid.

- Google Patents. (n.d.). US4048222A - Process for preparing trans-4-aminomethyl-cyclohexane-1-carboxylic acid.

- Master Organic Chemistry. (2014). The Williamson Ether Synthesis.

- Google Patents. (n.d.).

- Vulcanchem. (n.d.). (4-(Bromomethyl)cyclohexyl)methanol - 137384-55-5.

- Benchchem. (n.d.). A Comparative Guide to (4,4-Dimethoxycyclohexyl)methanol and its Monomethoxy Analog for Preclinical Research.

- Google Patents. (n.d.). KR20180095725A - Method for producing cis-1-ammonium-4-alkoxycyclohexanecarbonitrile salts.

- Pinedo-Rivilla, C., et al. (2009). Asymmetric microbial reduction of ketones: absolute configuration of trans-4-ethyl-1-(1S-hydroxyethyl)cyclohexanol. Tetrahedron: Asymmetry, 20(22), 2666–2672.

- Preprints.org. (2025). Synthesis and Characterization of cis-/trans-(±)-3-alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic acids.

- Chemistry LibreTexts. (2023). Williamson Ether Synthesis.

Sources

A Technical Guide to 1-(Bromomethyl)-4-methoxycyclohexane: Synthesis, Stereochemistry, and Reactivity for Advanced Drug Discovery

Abstract: 1-(Bromomethyl)-4-methoxycyclohexane is a valuable saturated carbocyclic building block for medicinal chemistry and drug discovery. Its 1,4-disubstituted cyclohexane core allows for the introduction of a non-planar, metabolically robust scaffold that can serve as a bioisostere for aromatic systems, often improving physicochemical properties such as solubility and metabolic stability. The presence of a reactive bromomethyl handle facilitates covalent attachment to a wide range of molecular frameworks via nucleophilic substitution. This guide provides an in-depth analysis of the compound's stereochemistry, presents validated synthetic protocols, details its spectroscopic signature, and explores its reactivity profile and strategic applications in the development of novel therapeutics.

Part 1: Nomenclature and Stereochemical Analysis

The International Union of Pure and Applied Chemistry (IUPAC) name for the structure is This compound . The numbering of the cyclohexane ring assigns locant "1" to the carbon bearing the bromomethyl group and "4" to the carbon with the methoxy substituent.

A critical feature of this molecule is its stereoisomerism. Due to the 1,4-disubstitution pattern on the cyclohexane ring, the compound exists as two distinct diastereomers: cis and trans. The stereochemical configuration profoundly impacts the molecule's three-dimensional shape, energy, and interaction with biological targets.

-

trans-1-(Bromomethyl)-4-methoxycyclohexane: This is the thermodynamically more stable isomer. In its lowest energy chair conformation, both the larger bromomethyl and the methoxy groups occupy equatorial positions. This arrangement minimizes unfavorable 1,3-diaxial interactions, which are a significant source of steric strain.

-

cis-1-(Bromomethyl)-4-methoxycyclohexane: In the cis isomer, one substituent is in an axial position while the other is equatorial. The ring can undergo conformational flipping, but in either chair form, one bulky group will be forced into a sterically hindered axial orientation, rendering this isomer higher in energy than its trans counterpart.

The distinction between these isomers is crucial in drug design, as the precise spatial orientation of the reactive bromomethyl group relative to the rest of the scaffold dictates how it can be presented to a target molecule or binding pocket.

Caption: Chair conformations of trans and cis isomers.

Part 2: Synthesis Methodologies

The synthesis of this compound is most reliably achieved via a two-step sequence starting from the corresponding 4-methoxycyclohexanecarboxylic acid. This approach allows for stereochemical control at the precursor stage. The general pathway involves the reduction of the carboxylic acid to a primary alcohol, followed by bromination.

Workflow for Synthesis

Caption: General two-step synthesis workflow.

Experimental Protocol: Synthesis of trans-1-(Bromomethyl)-4-methoxycyclohexane

This protocol assumes the use of trans-4-methoxycyclohexanecarboxylic acid as the starting material. The same procedure can be applied to the cis isomer.

Step 1: Reduction of trans-4-Methoxycyclohexanecarboxylic Acid

Causality: Lithium aluminum hydride (LiAlH₄) is a powerful, unhindered reducing agent that efficiently converts carboxylic acids to primary alcohols without affecting the methoxy ether linkage. Tetrahydrofuran (THF) is used as an anhydrous aprotic solvent.

-

Setup: To a flame-dried 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (N₂ or Ar), add a suspension of LiAlH₄ (1.2 eq.) in anhydrous THF (100 mL).

-

Addition: Cool the suspension to 0 °C using an ice bath. Dissolve trans-4-methoxycyclohexanecarboxylic acid (1.0 eq.) in anhydrous THF (50 mL) and add it dropwise to the LiAlH₄ suspension over 1 hour, maintaining the internal temperature below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux for 4 hours to ensure complete reduction.

-

Quenching: Cool the reaction back to 0 °C. Cautiously quench the excess LiAlH₄ by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ in grams. This procedure (Fieser workup) generates a granular precipitate of aluminum salts that is easy to filter.

-

Isolation: Stir the resulting slurry at room temperature for 30 minutes, then filter it through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate. Combine the organic filtrates and concentrate under reduced pressure to yield crude (trans-4-methoxycyclohexyl)methanol, which can be purified by column chromatography or used directly in the next step if sufficiently pure.

Step 2: Bromination of (trans-4-methoxycyclohexyl)methanol

Causality: Phosphorus tribromide (PBr₃) is a classic and effective reagent for converting primary alcohols to primary alkyl bromides.[1] The reaction proceeds via an Sₙ2 mechanism, which in this case preserves the stereochemistry of the cyclohexane ring. A small amount of pyridine is often added to neutralize the HBr byproduct.

-

Setup: In a flame-dried 250 mL round-bottom flask under an inert atmosphere, dissolve the (trans-4-methoxycyclohexyl)methanol (1.0 eq.) from the previous step in anhydrous toluene (100 mL). Add a catalytic amount of pyridine (0.1 eq.).

-

Addition: Cool the solution to 0 °C. Add phosphorus tribromide (PBr₃, 0.4 eq.) dropwise over 30 minutes.

-

Reaction: Allow the mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3 hours. Monitor the reaction progress by TLC.

-

Workup: Carefully pour the reaction mixture into ice-cold water (100 mL). Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude product, trans-1-(Bromomethyl)-4-methoxycyclohexane, can be purified by vacuum distillation or silica gel chromatography to yield a colorless oil.

Part 3: Physicochemical Properties and Spectroscopic Characterization

While extensive experimental data for this specific compound is not widely published, its properties can be reliably predicted based on its structure and data from analogous compounds.

Table 1: Physicochemical and Calculated Properties

| Property | Value | Source/Method |

| Molecular Formula | C₈H₁₅BrO | - |

| Molecular Weight | 207.11 g/mol | Calculated |

| Appearance | Colorless Oil | Predicted |

| Boiling Point | ~95-100 °C at reduced pressure | Estimated from analogs[2] |

| Density | ~1.2-1.3 g/cm³ | Estimated from analogs[2] |

| Solubility | Insoluble in water; Soluble in organic solvents | Predicted |

Predicted Spectroscopic Data

Spectroscopic analysis, particularly ¹H and ¹³C NMR, is essential for confirming the structure and, crucially, for differentiating between the cis and trans isomers.

-

¹H NMR (400 MHz, CDCl₃):

-

δ ~3.40 (d, J ≈ 6.5 Hz, 2H): Protons of the bromomethyl group (-CH₂ Br). The doublet arises from coupling to the adjacent methine proton at C1.

-

δ ~3.34 (s, 3H): Protons of the methoxy group (-OCH₃ ). This sharp singlet is a characteristic feature.

-

δ ~3.15-3.25 (m, 1H): Proton on the carbon bearing the methoxy group (-CH -O). The multiplicity and width of this signal are diagnostic for stereochemistry:

-

trans isomer: The C4-proton is axial, coupling to two axial and two equatorial neighbors. This typically results in a broad multiplet or a triplet of triplets with large (~10-12 Hz) axial-axial coupling constants.

-

cis isomer: The C4-proton is equatorial, coupling to two axial and two equatorial neighbors. The smaller equatorial-axial and equatorial-equatorial couplings result in a narrower, less resolved multiplet.

-

-

δ ~1.0-2.2 (m, 9H): Complex multiplets corresponding to the remaining eight cyclohexane ring protons and the C1 methine proton.

-

-

¹³C NMR (100 MHz, CDCl₃):

-

δ ~78-80: C4 carbon attached to the methoxy group (-C H-O).

-

δ ~56.1: Methoxy carbon (-OC H₃). This is a highly characteristic chemical shift for methoxy groups on saturated rings.[3]

-

δ ~40-42: C1 carbon of the cyclohexane ring.

-

δ ~38-40: Bromomethyl carbon (-C H₂Br).

-

δ ~28-35: Remaining cyclohexane ring carbons (C2, C3, C5, C6).

-

-

IR Spectroscopy (neat, cm⁻¹):

-

2930, 2855: C-H stretching (sp³).

-

1450: C-H bending.

-

1100: C-O-C ether stretching (strong).

-

~650: C-Br stretching.

-

-

Mass Spectrometry (EI):

-

M⁺ peaks at m/z 206/208: A characteristic isotopic pattern (approx. 1:1 ratio) for the molecular ion due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br).

-

Key Fragments: m/z 127 (M - Br), m/z 113 (M - CH₂Br), m/z 175/177 (M - OCH₃).

-

Part 4: Reactivity Profile and Synthetic Applications

The synthetic utility of this compound is dominated by the reactivity of the primary alkyl bromide.

Primary Reactivity: Nucleophilic Substitution

The bromomethyl group is an excellent electrophile for Sₙ2 reactions. The primary carbon is sterically accessible, and the bromide ion is a good leaving group. This allows for the efficient introduction of the 4-methoxycyclohexylmethyl moiety onto a variety of nucleophiles.

Caption: General Sₙ2 reaction of the title compound.

Common nucleophiles include:

-

Amines (R-NH₂): Forms secondary amines, a key linkage in many drug scaffolds.

-

Azides (N₃⁻): Forms an alkyl azide, which can be subsequently reduced to a primary amine or used in "click chemistry" cycloadditions.[4]

-

Thiolates (RS⁻): Forms thioethers.

-

Carboxylates (RCOO⁻): Forms esters.

-

Phenoxides (ArO⁻): Forms aryl ethers.

Application in Drug Discovery

The strategic incorporation of saturated ring systems is a growing trend in drug discovery to escape "flatland" — the over-reliance on aromatic and sp²-hybridized systems.[5] The 4-methoxycyclohexylmethyl scaffold offers several advantages:

-

Improved Physicochemical Properties: Compared to an analogous para-methoxybenzyl group, this aliphatic scaffold can disrupt planarity, reduce π-stacking interactions, and increase aqueous solubility, leading to improved ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

-

Metabolic Stability: The cyclohexane ring lacks the sites for oxidative metabolism common to aromatic rings (e.g., aromatic hydroxylation by cytochrome P450 enzymes), potentially increasing the metabolic half-life of a drug candidate.

-

Vectorial Exit: The defined cis and trans stereochemistry allows the scaffold to act as a rigid spacer, projecting a functional group or pharmacophore into a specific region of three-dimensional space to optimize binding interactions with a biological target.

References

-

Munday, L. (1961). The preparation and properties of α-aminonitriles. Journal of the Chemical Society, 4372-4379. Available at: [Link]

- Google Patents. (2005). Novel synthesis process of trans-4-methylcyclohexylamine base and derived salts.

-

Journal of Chemical and Pharmaceutical Sciences. (2015). Synthesis and evaluation of resveratrol for anticancer activity. Available at: [Link]

-

PubChem. (n.d.). (4-(Bromomethyl)cyclohexyl)methanol. Available at: [Link]

-

Rees, D. C., et al. (2018). Organic synthesis provides opportunities to transform drug discovery. Nature Chemistry, 10(4), 385-394. Available at: [Link]

-

Agrawal, P. K. (2011). Methoxy ¹³C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. Natural Product Communications, 6(11), 1689-1692. Available at: [Link]

-

Wang, S., et al. (2020). Recent applications of click chemistry in drug discovery. Expert Opinion on Drug Discovery, 15(8), 955-968. Available at: [Link]

Sources

- 1. jchps.com [jchps.com]

- 2. 1-Bromo-4-methylcyclohexane, cis + trans, 97% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

- 3. researchgate.net [researchgate.net]

- 4. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Organic synthesis provides opportunities to transform drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

solubility of 1-(Bromomethyl)-4-methoxycyclohexane in organic solvents

An In-depth Technical Guide to the Solubility of 1-(Bromomethyl)-4-methoxycyclohexane in Organic Solvents

Executive Summary

This compound is a bifunctional organic molecule featuring a reactive bromomethyl group and a methoxy ether on a cyclohexane scaffold. Its utility as a synthetic intermediate in pharmaceutical and materials science is intrinsically linked to its solubility characteristics. A comprehensive understanding of its behavior in various organic solvents is paramount for optimizing reaction conditions, designing purification strategies, and developing formulations. This guide provides a deep dive into the theoretical principles governing the solubility of this compound, offers a predictive solubility profile based on its molecular structure, and presents a rigorous, self-validating experimental protocol for its quantitative determination. This document is intended for researchers, chemists, and drug development professionals seeking to effectively utilize this compound in their work.

Molecular Structure and Physicochemical Properties

The solubility of a compound is dictated by its structure. This compound possesses distinct structural motifs that influence its interaction with different solvents:

-

Cyclohexane Backbone: This saturated aliphatic ring is the largest part of the molecule and is fundamentally nonpolar. It primarily engages in weak van der Waals (dispersion) forces.

-

Bromomethyl Group (-CH₂Br): The significant electronegativity difference between carbon and bromine creates a polar C-Br bond, introducing a dipole moment. This group can participate in dipole-dipole interactions.

-

Methoxy Group (-OCH₃): The ether linkage is polar, and the oxygen atom's lone pairs of electrons can act as a hydrogen bond acceptor.[1] This feature can enhance solubility in protic solvents, although the absence of a hydroxyl proton means it cannot act as a hydrogen bond donor.[1][2]

The overall character of this compound is that of a weakly polar molecule. Its behavior is dominated by the large nonpolar hydrocarbon framework, with polarity contributions from the C-Br and C-O-C bonds.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value/Information | Rationale / Source |

| Molecular Formula | C₈H₁₅BrO | Derived from structure. |

| Molecular Weight | ~207.11 g/mol | Calculated from formula. |

| Polarity | Weakly Polar | A balance between the large nonpolar cyclohexane ring and the polar C-Br and ether functional groups.[3] |

| Hydrogen Bond Donor | No | Lacks an acidic proton (e.g., O-H, N-H). |

| Hydrogen Bond Acceptor | Yes | The oxygen atom in the methoxy group has lone pairs that can accept a hydrogen bond.[1][4] |

Foundational Principles of Solubility

The principle of similia similibus solvuntur, or "like dissolves like," is the cornerstone of predicting solubility.[5] This means that substances with similar intermolecular forces are likely to be miscible. For a solute to dissolve, the energy required to break the existing solute-solute and solvent-solvent interactions must be compensated by the energy released upon forming new solute-solvent interactions.

-

Nonpolar Solvents (e.g., Hexane, Toluene): These solvents primarily exhibit van der Waals forces. Haloalkanes and ethers tend to dissolve well in these solvents because the new intermolecular attractions are similar in strength to the ones being broken.[6]

-

Polar Aprotic Solvents (e.g., Acetone, THF, Dichloromethane): These solvents have dipole moments but do not have hydrogen bond-donating capabilities. They can effectively solvate the polar regions of the solute through dipole-dipole interactions.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents possess both a dipole moment and the ability to donate hydrogen bonds. While they can interact with the polar C-Br bond and act as a hydrogen bond donor to the methoxy group's oxygen, the large nonpolar cyclohexane ring can disrupt the solvent's strong hydrogen-bonding network, potentially limiting solubility.[6]

-

Water: As a highly polar, protic solvent with a strong hydrogen-bonding network, water is a poor solvent for most haloalkanes. Significant energy is required to break the water-water hydrogen bonds, and this energy is not sufficiently recovered through interactions with the largely nonpolar solute.

Predicted Solubility Profile

While specific quantitative data for this compound is not widely published, a qualitative profile can be expertly predicted based on the principles discussed above.

Table 2: Predicted Qualitative Solubility of this compound

| Solvent Class | Representative Solvents | Predicted Solubility | Primary Intermolecular Forces (Solute-Solvent) |

| Nonpolar | Hexane, Cyclohexane, Toluene | High | Van der Waals (dispersion) forces. |

| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate | High to Moderate | Dipole-dipole interactions and van der Waals forces. |

| Polar Aprotic | Acetone, Dimethyl Sulfoxide (DMSO) | Moderate | Stronger dipole-dipole interactions. |

| Polar Protic | Ethanol, Methanol | Moderate to Low | Hydrogen bonding (acceptor), dipole-dipole, and van der Waals forces. |

| Aqueous | Water | Insoluble | Energetically unfavorable disruption of water's hydrogen bond network. |

Experimental Protocol for Quantitative Solubility Determination

To move beyond prediction, rigorous experimental measurement is essential. The isothermal shake-flask method is a gold-standard technique for determining the solubility of a compound at a specific temperature.[7] This protocol is designed to be self-validating through the establishment of thermodynamic equilibrium.

Objective

To quantitatively determine the solubility of this compound in a selection of organic solvents at 25 °C.

Materials and Reagents

-

This compound (solute)

-

Selected organic solvents (HPLC or analytical grade)

-

Analytical balance (± 0.1 mg)

-

Glass vials with PTFE-lined caps

-

Thermostatically controlled shaker or orbital incubator

-

Centrifuge

-

Calibrated pipettes and volumetric flasks

-

Gas Chromatograph with Flame Ionization Detector (GC-FID) or HPLC-UV system

-

Syringe filters (0.22 µm, PTFE)

Experimental Workflow Diagram

The following diagram outlines the critical steps of the shake-flask solubility determination protocol.

Caption: Workflow for Shake-Flask Solubility Determination.

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to several glass vials. The key is to add enough solid so that undissolved material is clearly visible after equilibration. This ensures a saturated solution.

-

Accurately pipette a known volume (e.g., 2.0 mL) of the chosen organic solvent into each vial.

-

Prepare at least three replicate vials for each solvent to ensure statistical validity.

-

-

Equilibration:

-

Securely cap the vials and place them in a thermostatically controlled shaker set to 25 °C.

-

Agitate the vials at a constant speed for a minimum of 24 hours. Causality: This extended agitation period is critical to ensure that the system reaches thermodynamic equilibrium between the undissolved solid and the dissolved solute.

-

-

Phase Separation:

-

After equilibration, remove the vials and let them stand undisturbed in a temperature-controlled environment for at least 2 hours to allow the excess solid to settle.

-

Alternatively, for finely suspended particles, centrifuge the vials at a moderate speed to pellet the excess solid. Causality: This step is crucial to ensure that no solid particulates are transferred during sampling, which would artificially inflate the measured solubility.

-

-

Sampling and Analysis:

-

Carefully withdraw an aliquot of the clear supernatant using a calibrated pipette.

-

Immediately filter the aliquot through a 0.22 µm PTFE syringe filter into a clean, tared vial.

-

Accurately weigh the filtered sample, and then dilute it with a known volume of the same solvent to bring the concentration within the linear range of the analytical instrument.

-

Prepare a multi-point calibration curve using standard solutions of this compound of known concentrations.

-

Analyze the diluted samples using a validated GC-FID or HPLC-UV method.

-

-

Calculation:

-

Using the calibration curve, determine the concentration of the diluted sample.

-

Calculate the original concentration in the saturated solution, accounting for all dilution factors. The final solubility is typically expressed in mg/mL or mol/L.

-

Applications of Solubility Data

The empirically determined solubility data has direct and practical implications:

-

Reaction Chemistry: Selecting a solvent in which the starting material exhibits high solubility is crucial for achieving a homogeneous reaction mixture, which often leads to faster reaction rates and higher yields.

-

Purification: Solubility differences are exploited in purification techniques like recrystallization. A suitable solvent system will dissolve the compound at an elevated temperature but allow it to crystallize upon cooling, leaving impurities behind in the solution.

-

Drug Development: For pharmaceutical applications, solubility in various media (including non-aqueous solvents used in formulation) is a critical parameter that affects bioavailability and the ability to prepare stable, injectable, or topical formulations.[1]

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound may not be readily available, data from the analogous compound (Bromomethyl)cyclohexane suggests appropriate precautions.[8][9]

-

Hazards: Likely to be a skin and eye irritant.[8][9] May cause respiratory irritation. Combustible liquid.[10]

-

Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[11] Avoid contact with skin, eyes, and clothing. Keep away from heat, sparks, and open flames.[9]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[8]

Conclusion

This compound is a weakly polar molecule predicted to have high solubility in nonpolar and polar aprotic organic solvents, with moderate to low solubility in polar protic solvents and insolubility in water. This profile is governed by the interplay of its nonpolar cyclohexane ring and its polar bromomethyl and methoxy functional groups. While these predictions provide a strong theoretical foundation, they must be confirmed by rigorous experimental data for any critical application. The detailed shake-flask protocol provided in this guide offers a robust and reliable method for researchers to obtain the precise, quantitative solubility data required to effectively advance their research and development efforts.

References

View References

-

PubChem. 1-(Bromomethyl)-4-methylcyclohexane. National Center for Biotechnology Information. [Link]

-

Chemsrc. 1-bromomethyl-4-methoxybenzene. [Link]

-

Quora. Why do haloalkanes dissolve in organic solvents?. [Link]

-

University of Waterloo. Solubility of Organic Compounds. [Link]

-

Filo. Why haloalkanes are easily dissolved in organic solvent. [Link]

-

Unknown. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

Fiveable. Methoxy Definition - Organic Chemistry Key Term. [Link]

-

iPrep. Solubility | Haloalkanes and Haloarenes | Chemistry | Class 12th. YouTube. [Link]

-

Proprep. Discuss the impact of the methoxy group on the reactivity and solubility of organic compounds. [Link]

-

Cheméo. Chemical Properties of Cyclohexane, (bromomethyl)- (CAS 2550-36-9). [Link]

-

Fisher Scientific. Safety Data Sheet: (Bromomethyl)cyclohexane. [Link]

-

Roskamp, Z. D., & Tantillo, D. J. (2022). Methoxy group: a non-lipophilic “scout” for protein pocket finding. Taylor & Francis Online. [Link]

-

NCERT. Haloalkanes and Haloarenes. [Link]

-

Allen. Haloalkanes dissolve easily in organic solvents, why?. [Link]

-

Unknown. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

-

Chemistry LibreTexts. Experiment 727: Organic Compound Functional Groups. [Link]

-

Jorgensen, M. R., et al. (2016). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. ACS Medicinal Chemistry Letters. [Link]

-

PubChem. 1-Methoxy-4-methylcyclohexane. National Center for Biotechnology Information. [Link]

-

ResearchGate. The role of the methoxy group in approved drugs. [Link]

-

SALTISE. Organic Chemistry: Introduction to Solubility. [Link]

-

The Organic Chemistry Tutor. How To Tell If a Molecule is Polar or Nonpolar. YouTube. [Link]

-

PubChem. Methyl 4-methoxycyclohexane-1-carboxylate. National Center for Biotechnology Information. [Link]

Sources

- 1. fiveable.me [fiveable.me]

- 2. proprep.com [proprep.com]

- 3. youtube.com [youtube.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Why haloalkanes are easily dissolved in organic solvent | Filo [askfilo.com]

- 6. quora.com [quora.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. fishersci.es [fishersci.es]

- 10. sigmaaldrich.cn [sigmaaldrich.cn]

- 11. fishersci.com [fishersci.com]

theoretical yield calculation for 1-(Bromomethyl)-4-methoxycyclohexane synthesis

An In-depth Technical Guide to the Theoretical Yield Calculation for the Synthesis of 1-(Bromomethyl)-4-methoxycyclohexane

Authored by: A Senior Application Scientist

Introduction

In the landscape of pharmaceutical research and fine chemical synthesis, precision and predictability are paramount. The synthesis of functionalized alicyclic compounds, such as this compound, serves as a critical step in the development of more complex molecular architectures. This guide provides an in-depth examination of the synthesis of this target molecule, with a core focus on the principles and execution of theoretical yield calculation. Understanding theoretical yield is fundamental, as it establishes a benchmark for reaction efficiency, enabling scientists to evaluate the efficacy of a synthetic protocol, troubleshoot experimental deviations, and optimize processes for scale-up. This document is designed for researchers, chemists, and drug development professionals, offering both the foundational theory and a practical, field-proven framework for its application.

The Synthetic Pathway: Bromination of (4-methoxycyclohexyl)methanol

The conversion of primary alcohols to alkyl bromides is a cornerstone transformation in organic synthesis. For the preparation of this compound, a reliable and widely adopted method involves the reaction of the corresponding primary alcohol, (4-methoxycyclohexyl)methanol, with phosphorus tribromide (PBr₃).[1]

Balanced Chemical Equation

The stoichiometry of the reaction is crucial for any yield calculation. Three moles of the alcohol react with one mole of phosphorus tribromide to produce three moles of the desired alkyl bromide and one mole of phosphorous acid as a byproduct.

3 C₈H₁₆O₂ + PBr₃ → 3 C₈H₁₅BrO + H₃PO₃

Reaction Mechanism

The reaction proceeds via a nucleophilic substitution mechanism. The process is initiated by the attack of the alcoholic oxygen on the electrophilic phosphorus atom of PBr₃, displacing a bromide ion. This forms a protonated phosphite ester intermediate. A subsequent Sₙ2 (Substitution Nucleophilic Bimolecular) attack by the displaced bromide ion on the carbon atom bearing the hydroxyl group leads to the formation of the alkyl bromide product and a dibromophosphite species. This process repeats two more times to fully react the PBr₃, ultimately forming phosphorous acid (H₃PO₃).

Experimental Protocol: Synthesis of this compound

This protocol describes a laboratory-scale synthesis. The causality behind each step is explained to ensure a robust and reproducible procedure. All operations involving phosphorus tribromide must be conducted in a well-ventilated fume hood due to its corrosive and moisture-sensitive nature.[2][3]

Materials:

-

(4-methoxycyclohexyl)methanol

-

Phosphorus tribromide (PBr₃)

-

Anhydrous Diethyl Ether (Et₂O)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Equipment:

-

Round-bottom flask with a magnetic stir bar

-

Addition funnel

-

Reflux condenser with a drying tube (filled with CaCl₂)

-

Ice-water bath

-

Separatory funnel

-

Rotary evaporator

Step-by-Step Methodology

-

Reaction Setup:

-

A 250 mL three-neck round-bottom flask is equipped with a magnetic stir bar, an addition funnel, and a reflux condenser. A drying tube is placed atop the condenser to protect the reaction from atmospheric moisture.

-

Charge the flask with (4-methoxycyclohexyl)methanol (10.0 g) dissolved in anhydrous diethyl ether (100 mL).

-

Rationale: Diethyl ether serves as an inert solvent that dissolves the starting material and facilitates temperature control. Anhydrous conditions are critical as PBr₃ reacts violently with water.[3][4]

-

-

Addition of Reagent:

-

Cool the flask in an ice-water bath to 0 °C.

-

Slowly add phosphorus tribromide (PBr₃) (7.4 g, 2.7 mL) dropwise from the addition funnel over 30 minutes with vigorous stirring.

-

Rationale: The reaction is exothermic. Slow, dropwise addition at a reduced temperature prevents overheating, which could lead to undesirable side reactions and reduced yield.

-

-

Reaction Execution:

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

-

Stir the reaction mixture for 2-3 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Rationale: Allowing the reaction to proceed at room temperature provides sufficient energy for the reaction to go to completion without promoting side products.

-

-

Work-up and Purification:

-

Cool the reaction mixture back down to 0 °C in an ice bath.

-

Slowly and carefully quench the reaction by adding 50 mL of ice-cold water.

-

Rationale: Quenching with water neutralizes any unreacted PBr₃ and hydrolyzes the phosphorous acid byproduct. This step is also highly exothermic and requires careful temperature control.

-

Transfer the mixture to a separatory funnel. Separate the organic layer from the aqueous layer.

-

Wash the organic layer sequentially with 50 mL of saturated NaHCO₃ solution, 50 mL of water, and finally 50 mL of brine.

-

Rationale: The bicarbonate wash neutralizes any residual acidic components (like HBr). The water wash removes water-soluble impurities, and the brine wash helps to pre-dry the organic layer by removing bulk water.

-

Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound.

-

Rationale: MgSO₄ is a drying agent that removes trace amounts of water from the organic solvent. Rotary evaporation removes the volatile solvent, leaving the less volatile product.

-

Experimental Workflow Diagram

Caption: Experimental workflow from reagent setup to crude product isolation.

Core Directive: Theoretical Yield Calculation

The theoretical yield is the maximum possible mass of product that can be formed from the given amounts of reactants. The calculation is a multi-step process that hinges on identifying the limiting reactant.[5][6][7]

Step 1: Physicochemical Data Compilation

Accurate data is the foundation of a correct calculation. The properties of the reactants and the main product are summarized below.

| Compound | Formula | Molar Mass ( g/mol ) | Density (g/mL @ 20°C) | Source |

| (4-methoxycyclohexyl)methanol | C₈H₁₆O₂ | 144.21 | ~0.98 (estimated) | [8] |

| Phosphorus Tribromide | PBr₃ | 270.69 | 2.88 | [9] |

| This compound | C₈H₁₅BrO | 207.11 | ~1.3 (estimated) | Calculated |

Step 2: Calculate Moles of Reactants

Using the masses from the protocol and the molar masses from the table:

-

Moles of (4-methoxycyclohexyl)methanol: Moles = Mass / Molar Mass = 10.0 g / 144.21 g/mol = 0.0693 mol

-

Moles of Phosphorus Tribromide: Moles = Mass / Molar Mass = 7.4 g / 270.69 g/mol = 0.0273 mol

Step 3: Identify the Limiting Reactant

To determine the limiting reactant, we compare the mole ratio of the reactants to the stoichiometric ratio from the balanced equation (3:1).

-

Required moles of alcohol for the PBr₃ present: Moles Alcohol = 0.0273 mol PBr₃ * (3 mol Alcohol / 1 mol PBr₃) = 0.0819 mol

We have 0.0693 mol of alcohol, which is less than the 0.0819 mol required to fully react all the PBr₃. Therefore, (4-methoxycyclohexyl)methanol is the limiting reactant .

Step 4: Calculate Theoretical Moles and Mass of Product

The maximum amount of product is determined by the amount of the limiting reactant. The stoichiometric ratio between the limiting reactant (alcohol) and the product is 3:3 or 1:1.

-

Theoretical Moles of this compound: Moles Product = 0.0693 mol Alcohol * (3 mol Product / 3 mol Alcohol) = 0.0693 mol

-

Theoretical Yield (Mass) of this compound: Mass = Moles * Molar Mass = 0.0693 mol * 207.11 g/mol = 14.35 g

The theoretical yield for this reaction is 14.35 grams . This figure represents the maximum mass of this compound that could be produced if the reaction were 100% efficient. The actual yield obtained after purification would be compared against this value to calculate the percent yield, a true measure of the experiment's success.

Conclusion

This guide has detailed the systematic approach required to calculate the theoretical yield for the synthesis of this compound. By grounding the calculation in a robust experimental protocol and a clear understanding of stoichiometry, researchers can establish a reliable benchmark for their synthetic efforts. The principles outlined—from understanding the reaction mechanism to meticulously following a step-by-step calculation process—are universally applicable in the field of chemical synthesis, providing a framework for achieving accuracy, reproducibility, and a deeper insight into the efficiency of chemical transformations.

References

- U.S.

-

"Synthesis and evaluation of resveratrol for anticancer," Journal of Chemical and Pharmaceutical Sciences. [Link]

- "Synthesis of (a) 1-Bromomethyl-4-(2-chloro-4-methoxyphenoxymethyl)

-

"Phosphorus tribromide | PBr3," PubChem, National Institutes of Health. [Link]

- Korean Patent KR20180095725A, "Method for producing cis-1-ammonium-4-alkoxycyclohexanecarbonitrile salts," Google P

-

"12.9: Theoretical Yield and Percent Yield," Chemistry LibreTexts. [Link]

-

"(4-Methoxycyclohexyl)methanol | C8H16O2," PubChem, National Institutes of Health. [Link]

-

"Physicochemical Parameters for (4-Methylcyclohexyl)methanol," ResearchGate. [Link]

-

"How do I determine the theoretical yield in an organic reaction?," Reddit. [Link]

- U.S. Patent US9809514B2, "Method for producing (bromomethyl)cyclopropane and (bromomethyl)

-

"Phosphorus tribromide," Sciencemadness Wiki. [Link]

- Russian Patent RU2616450C1, "Method of producing bromocyclohexane," Google P

-

"How to Calculate the Theoretical Yield of a Chemical Reaction," Study.com. [Link]

-

"1-morpholino-1-cyclohexene," Organic Syntheses Procedure. [Link]

-

"How to Find Theoretical Yield (2023)," YouTube. [Link]

-

"4-Methylcyclohexanemethanol," Wikipedia. [Link]

-

"A Convenient Procedure for the Synthesis of Substituted 4-Methylaminocoumarins," HETEROCYCLES, Vol. 65, No. 12, 2005. [Link]

-

"1-Bromo-4-methoxycyclohexane | C7H13BrO," PubChem, National Institutes of Health. [Link]

-

"Yield Calculation," University of Calgary. [Link]

-

"Phosphorus tribromide," chemeurope.com. [Link]

-

"Chemical Properties of Cyclohexane, (bromomethyl)- (CAS 2550-36-9)," Cheméo. [Link]

-

"[4-[[4-(Hydroxymethyl)cyclohexyl]methyl]cyclohexyl]methanol," PubChem, National Institutes of Health. [Link]

-

"1-bromomethyl-4-methoxybenzene | CAS#:2746-25-0," Chemsrc. [Link]

Sources

- 1. jchps.com [jchps.com]

- 2. Phosphorus tribromide | PBr3 | CID 24614 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 4. Phosphorus tribromide - Sciencemadness Wiki [sciencemadness.org]

- 5. reddit.com [reddit.com]

- 6. study.com [study.com]

- 7. m.youtube.com [m.youtube.com]

- 8. NCBI - WWW Error Blocked Diagnostic [misuse.ncbi.nlm.nih.gov]

- 9. Phosphorus tribromide | 7789-60-8 [chemicalbook.com]

molecular weight of 1-(Bromomethyl)-4-methoxycyclohexane

An In-Depth Technical Guide to the Physicochemical Properties and Characterization of 1-(Bromomethyl)-4-methoxycyclohexane

Abstract

This technical guide provides a comprehensive overview of this compound, a key aliphatic building block relevant to researchers in organic synthesis and drug development. The document details the molecule's fundamental physicochemical properties, with a critical focus on the structural implications of its cis and trans stereoisomers. We present a systematic approach to its analytical characterization, outlining detailed, field-proven protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Furthermore, this guide discusses its primary synthetic route and critical safety considerations. The information is consolidated into structured tables and illustrative diagrams to serve as a practical resource for laboratory scientists.

Molecular Structure and Physicochemical Properties

Chemical Identity

This compound is a disubstituted cyclohexane derivative. Its structure incorporates a saturated six-membered ring, providing a non-planar, lipophilic scaffold. The two functional groups—a reactive bromomethyl group and a methoxy ether group—are positioned at opposite ends of the ring in a 1,4-substitution pattern.

Molecular Weight

The molecular formula for this compound is C₈H₁₅BrO[1]. Based on the IUPAC standard atomic weights, its molecular weight is calculated as follows:

-

Carbon (C): 8 × 12.011 g/mol = 96.088 g/mol

-

Hydrogen (H): 15 × 1.008 g/mol = 15.120 g/mol

-

Bromine (Br): 1 × 79.904 g/mol = 79.904 g/mol

-

Oxygen (O): 1 × 15.999 g/mol = 15.999 g/mol

-

Total Molecular Weight: 207.11 g/mol

The monoisotopic mass, crucial for high-resolution mass spectrometry, is 206.03062 Da[1].

Stereoisomerism: The Critical Role of cis and trans Isomers

The 1,4-disubstitution pattern on the cyclohexane ring gives rise to two distinct geometric isomers: cis and trans. These isomers have different spatial arrangements of the substituents, which significantly influences their physical properties, reactivity, and biological activity.

-

trans Isomer: In the most stable chair conformation, both the bromomethyl and methoxy groups can occupy equatorial positions, minimizing steric strain. This is generally the thermodynamically favored isomer.

-

cis Isomer: In the most stable chair conformation, one substituent must occupy an equatorial position while the other occupies an axial position. This results in greater steric hindrance compared to the di-equatorial trans isomer.

The differentiation between these isomers is a critical aspect of quality control and characterization, typically achieved through NMR spectroscopy.

Caption: General synthetic workflow for preparation.

Experimental Protocol: Bromination of (4-methoxycyclohexyl)methanol

This protocol is a generalized procedure based on established methods for converting primary alcohols to alkyl bromides.[2]

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve (4-methoxycyclohexyl)methanol (1.0 eq) in anhydrous toluene (5-10 mL per gram of alcohol).

-

Cooling: Cool the solution to 0°C in an ice-water bath.

-

Reagent Addition: Add phosphorus tribromide (PBr₃) (0.4 eq) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10°C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the mixture back to 0°C and slowly quench by adding ice-cold water.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude oil by vacuum distillation or column chromatography on silica gel to obtain pure this compound.

Safety and Handling

While a specific safety data sheet is not widely available, related bromoalkanes are known hazards.

-

Hazards: Assumed to be a skin and eye irritant. May cause respiratory irritation. Combustible liquid.[3][4]

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[5]

-

Storage: Store in a cool, dry place away from oxidizing agents.[6]

Analytical Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for confirming the structure and determining the cis/trans ratio of the product.

3.1.1. ¹H NMR Analysis

| Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

| -OCH₃ (methoxy) | ~3.3 | Singlet (s) | Sharp, characteristic signal. |

| -CH₂Br (bromomethyl) | 3.2 - 3.4 | Doublet (d) | Coupled to the adjacent methine proton. |

| -CH-O (methine) | 3.3 - 3.8 | Multiplet (m) | The exact shift and multiplicity will differ significantly between cis (one axial, one equatorial H) and trans (two axial H's) neighbors, allowing for isomer differentiation. |

| -CH-CH₂Br (methine) | 1.5 - 2.0 | Multiplet (m) | Overlaps with ring protons. |

| Cyclohexane Ring (-CH₂-) | 1.0 - 2.2 | Multiplet (m) | Complex region of overlapping signals. |

3.1.2. ¹³C NMR Analysis

| Carbon Environment | Expected Chemical Shift (δ, ppm) |

| -CH-O (methine) | 75 - 85 |

| -OCH₃ (methoxy) | ~56 |

| -CH-CH₂Br (methine) | 40 - 50 |

| -CH₂Br (bromomethyl) | 35 - 45 |

| Cyclohexane Ring (-CH₂-) | 25 - 35 |

Note: Chemical shifts are estimates based on standard values and may vary with solvent and isomer configuration.[7][8][9]

Protocol: Sample Preparation for NMR

-

Weigh approximately 10-20 mg of the purified sample into an NMR tube.

-

Add ~0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

-

Cap the tube and gently agitate until the sample is fully dissolved.

-

Acquire ¹H and ¹³C spectra on a standard NMR spectrometer (e.g., 400 MHz).

Mass Spectrometry (MS)

MS is used to confirm the molecular weight and can provide structural information through fragmentation analysis.

Expected Fragmentation Patterns A key feature in the mass spectrum will be a pair of molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, which is the characteristic isotopic signature of a monobrominated compound (⁷⁹Br and ⁸¹Br isotopes).

Sources

- 1. PubChemLite - this compound (C8H15BrO) [pubchemlite.lcsb.uni.lu]

- 2. jchps.com [jchps.com]

- 3. 1-(Bromomethyl)-4-methylcyclohexane | C8H15Br | CID 13460364 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. NCBI - WWW Error Blocked Diagnostic [misuse.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. 1-Bromo-4-methylcyclohexane, cis + trans, 97% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

- 7. rsc.org [rsc.org]

- 8. scs.illinois.edu [scs.illinois.edu]

- 9. rsc.org [rsc.org]

Methodological & Application

Application Notes and Protocols for the Use of 1-(Bromomethyl)-4-methoxycyclohexane in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Foreword: Navigating the Synthetic Landscape with 1-(Bromomethyl)-4-methoxycyclohexane

Welcome to a comprehensive guide on the synthetic utility of this compound. This document is crafted to provide not just procedural steps, but a deeper understanding of the chemical principles governing the application of this versatile building block. As chemists at the forefront of discovery, we recognize that true innovation stems from a thorough grasp of a reagent's character—its reactivity, steric profile, and electronic nuances.

This guide is structured to empower you, the researcher, with the foundational knowledge and practical protocols to effectively integrate this compound into your synthetic strategies. We will delve into its core reactivity as a primary alkyl halide and explore its application in key transformations that are fundamental to the construction of complex molecular architectures. The protocols provided herein are designed to be robust starting points, and we will discuss the critical parameters that may be tuned to optimize outcomes for your specific substrates.

Section 1: Core Concepts and Reactivity Profile